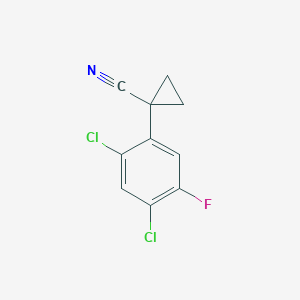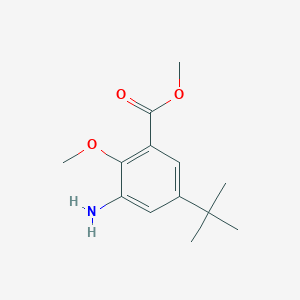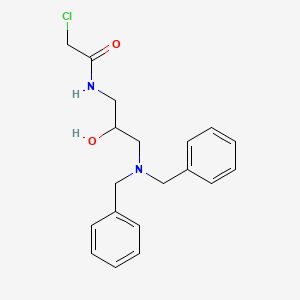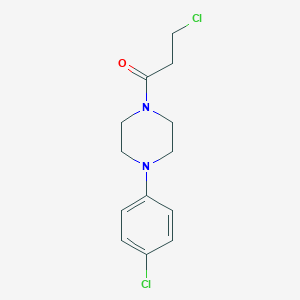
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile
Overview
Description
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile is an organic compound characterized by the presence of a cyclopropane ring attached to a phenyl group substituted with chlorine and fluorine atoms
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile typically involves the reaction of 2,4-dichloro-5-fluoroacetophenone with a suitable cyclopropanation reagent. One common method is the use of diazomethane or a similar diazo compound in the presence of a catalyst such as rhodium or copper. The reaction is carried out under controlled conditions to ensure the formation of the cyclopropane ring.
Industrial Production Methods: On an industrial scale, the production of this compound may involve the use of more efficient and scalable methods. For example, the use of flow chemistry techniques can enhance the reaction efficiency and yield. Additionally, the use of alternative cyclopropanation reagents and catalysts that are more cost-effective and environmentally friendly is also explored.
Chemical Reactions Analysis
Types of Reactions: 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can convert the nitrile group to primary amines.
Substitution: The chlorine and fluorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride or catalytic hydrogenation can be used for reduction.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydroxide.
Major Products:
Oxidation: Carboxylic acids or ketones.
Reduction: Primary amines.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate for the development of new drugs.
Industry: It is used in the development of agrochemicals, such as herbicides and insecticides.
Mechanism of Action
The mechanism of action of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparison with Similar Compounds
2,4-Dichloro-5-fluoroacetophenone: A precursor in the synthesis of 1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile.
2,4-Dichloro-5-fluorobenzonitrile: Another compound with similar structural features but different chemical properties.
Uniqueness: this compound is unique due to the presence of the cyclopropane ring, which imparts distinct chemical reactivity and stability
Properties
Molecular Formula |
C10H6Cl2FN |
|---|---|
Molecular Weight |
230.06 g/mol |
IUPAC Name |
1-(2,4-dichloro-5-fluorophenyl)cyclopropane-1-carbonitrile |
InChI |
InChI=1S/C10H6Cl2FN/c11-7-4-8(12)9(13)3-6(7)10(5-14)1-2-10/h3-4H,1-2H2 |
InChI Key |
LCZGCHLFPMRUQR-UHFFFAOYSA-N |
Canonical SMILES |
C1CC1(C#N)C2=CC(=C(C=C2Cl)Cl)F |
Origin of Product |
United States |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details








Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![1h-Pyrazolo[3,4-b]pyridine-5-carboxylic acid,4-(3-chlorophenyl)-1-ethyl-4,7-dihydro-6-methyl-,ethyl ester](/img/structure/B8514977.png)


![tert-butyl 4-[hydroxy-(3-methylimidazol-4-yl)methyl]piperidine-1-carboxylate](/img/structure/B8514985.png)



![1-(Cyclopropylmethyl)-4-[2-(hydroxymethyl)phenyl]piperidin-4-ol](/img/structure/B8515022.png)
